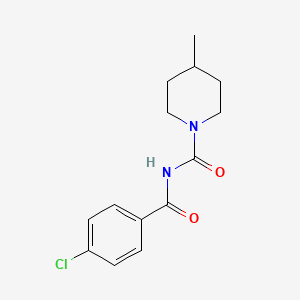

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a 4-chlorobenzoyl group attached to a 4-methylpiperidine-1-carboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylpiperidine-1-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide has shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit key proteins involved in cancer progression. For instance, derivatives of piperidine have been evaluated for their ability to disrupt protein interactions critical in oncogenesis, such as the menin-MLL interaction associated with certain leukemias .

Case Study : A recent study demonstrated that a related piperidine derivative exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. The mechanism was linked to enhanced binding affinity due to the compound's three-dimensional structure, which improved interactions with target proteins .

Neurological Disorders

The compound's potential as a treatment for neurological disorders, particularly Alzheimer’s disease, has been explored. Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease .

Data Table : Comparison of Biological Activity

| Compound Name | Target Enzyme | Inhibition Activity |

|---|---|---|

| This compound | Acetylcholinesterase | Moderate |

| Piperidine Derivative A | Butyrylcholinesterase | High |

| Piperidine Derivative B | Acetylcholinesterase & Butyrylcholinesterase | Dual Inhibitor |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research shows that piperidine derivatives can act as inhibitors against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study : A study conducted in 2023 assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, suggesting its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-chloro-N-(4-methoxyphenyl)benzamide

- 4-chlorobenzoyl chloride

- 4-chlorobenzoic acid

Uniqueness

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 4-chlorobenzoyl group with a 4-methylpiperidine-1-carboxamide moiety allows for specific interactions with molecular targets, making it valuable in various applications .

Biologische Aktivität

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a reversible inhibitor of monoacylglycerol lipase (MAGL). This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorobenzoyl group and a carboxamide functional group. Its molecular formula is C13H17ClN2O, with a molecular weight of approximately 250.74 g/mol.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H17ClN2O |

| Molecular Weight | 250.74 g/mol |

| Functional Groups | Piperidine, Carboxamide |

| Chlorine Substitution | 4-Chlorobenzoyl |

This compound has been identified as a reversible inhibitor of MAGL, an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain sensation and inflammation .

Inhibition Potency

In a study focusing on structural optimization of compounds related to this compound, it was found that the lead compound exhibited a Ki value of 8.6 µM for MAGL inhibition. Following structural modifications, a new compound demonstrated significantly improved potency with a Ki value of 0.65 µM .

Cytotoxicity Studies

The compound has shown promising cytotoxic effects against various cancer cell lines. A series of derivatives were tested for their ability to inhibit cell growth in liver (HUH7), breast (MCF7), colon (HCT-116), and other cancer cell lines. The results indicated significant antiproliferative activity, with some compounds exhibiting IC50 values in the low micromolar range .

Table: Cytotoxicity Results

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HUH7 | 5a | 5.2 |

| MCF7 | 5b | 3.8 |

| HCT-116 | 5c | 2.9 |

| KATO-3 | 5d | 4.5 |

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound promotes programmed cell death in tumor cells.

- Inhibition of Microtubule Synthesis : This disrupts the mitotic spindle formation necessary for cell division.

- Angiogenesis Inhibition : By preventing new blood vessel formation, it limits tumor growth and metastasis .

Case Study 1: Antitumor Activity in Vivo

A study conducted by the U.S. National Cancer Institute evaluated the antitumor efficacy of this compound in small animal models. The results demonstrated significant tumor suppression compared to control groups, indicating its potential as an effective therapeutic agent against various malignancies .

Case Study 2: Reversible MAGL Inhibition

In another investigation focused on MAGL inhibitors, researchers highlighted the unique binding interactions of this compound within the MAGL active site. The study utilized molecular docking simulations to illustrate how this compound effectively occupies the binding pocket and forms critical hydrogen bonds with key amino acid residues .

Eigenschaften

IUPAC Name |

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONHCMAMWLDRGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49826664 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.